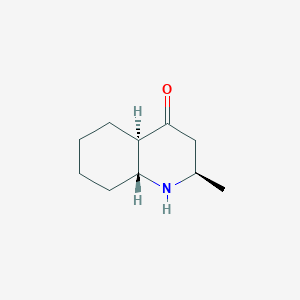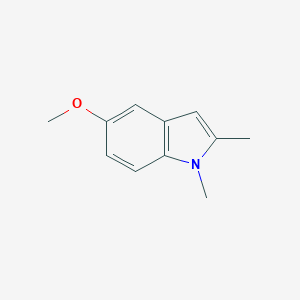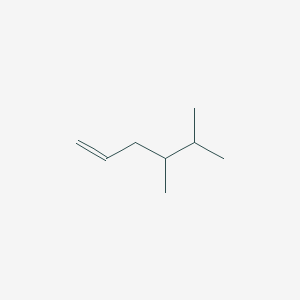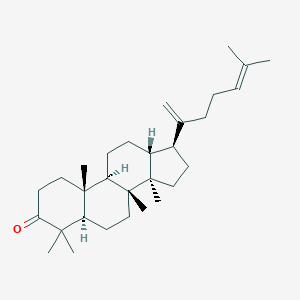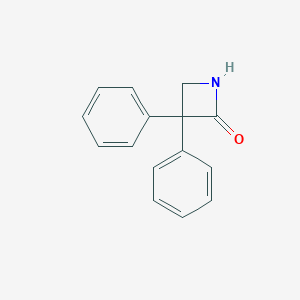
Cyclopentadienyllithium
説明
Cyclopentadienyl-alkalimetal compounds, including cyclopentadienyllithium, are some of the earliest organometallic compounds synthesized. They have been extensively studied, revealing structures that typically consist of unsolvated or solvated polymer chains or solvated monomers. Recent developments in the structural chemistry of these compounds have led to the discovery of oligomeric species and anionic metallocene sandwich complexes, which have expanded our understanding of the bonding in Cp-alkalimetal compounds .
Synthesis Analysis
The synthesis of cyclopentadienyl complexes has been achieved through various methods. For instance, barium cyclopentadienyl complexes have been prepared and characterized, providing insights into the synthesis of related compounds. These complexes exhibit properties such as sublimation under reduced pressure and volatility at atmospheric pressure, which are relevant for applications like atomic layer deposition (ALD) . Additionally, the synthesis of cyclopentadienyl complexes with group 6 elements has been reported, focusing on compounds with metal–metal triple bonds . The synthesis of specific cyclopentadienyl complexes, such as those with cobalt, has also been described, demonstrating the versatility of these compounds in forming organometallic derivatives .
Molecular Structure Analysis
The molecular structures of cyclopentadienyl complexes have been elucidated using X-ray crystallography. For example, the structure of cyclopentadienyl(1,4-dimethyl-1,4-dibora-2,5-cyclohexadiene)cobalt has been determined, revealing the coordination of the metal atom with the cyclohexadiene ring and the bending of boron atoms away from the metal . Similarly, the structures of cycloheptatrienyl tantalum "mixed-sandwich" compounds have been analyzed, showing planar and parallel rings with varying Ta-C distances that reflect the strength of bonding .
Chemical Reactions Analysis
Cyclopentadienyl complexes participate in various chemical reactions, which are often influenced by the nature of the metal center and the ligands involved. For instance, the designed cyclopentadienyl ligand with C2 symmetry has been used in enantioselective titanocene-catalyzed hydrogenations of alkenes, demonstrating the potential of these complexes in catalysis . The reactivity of cyclopentadienyltin(II) compounds has also been studied, suggesting that the cyclopentadienyl group can occupy multiple coordination sites due to the donation of π electron density .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentadienyl complexes are diverse and depend on their specific structures. The crystal and molecular structure of cyclopentadienyltin(II) chloride, for example, reveals unsymmetrical tin-chlorine bridges and the bonding of the cyclopentadienyl group . The tris(cyclopentadienyl)phenyl complex of neodymium has been synthesized and characterized, showing a distorted tetrahedral arrangement around the neodymium atom . Additionally, the structure of cyclopentadienyldinitrosylchromium chloride has been determined, highlighting the double-bond character of Cr–N bonds and the non-linearity of CrNO groupings . Oligomeric chain structures of substituted (dialkylaminomethyl)this compound compounds have been characterized, revealing different involvement of internal amino donor ligands in the solid state .
科学的研究の応用
1. Solid-State NMR Spectroscopy
Cyclopentadienyllithium complexes have been extensively studied using solid-state 7Li NMR spectroscopy. This research reveals that the chemical shifts in these complexes provide insights into their structural forms, such as contact ion pairs, solvent-separated ion pairs, sandwich structures, or polymeric materials. The shifts are influenced by the aromatic anion's ring current, and the quadrupolar coupling constant χ, which depends on the number and type of donor atoms in the ligand, is a critical factor in understanding the solvation of the lithium cation (Johnels, Boman, & Edlund, 1998).
2. Synthesis of Novel Cyclopentadienyl Metal Complexes
Cyclopentadienyl metal complexes are important due to their unique structures and functional activities. Research in this area led to the synthesis and characterization of new cyclopentadienyl (Cp) metal complexes, which demonstrated unique and complex molecular structures (Sawamura, Iikura, & Nakamura, 1996).
3. Applications in Asymmetric Catalysis
Chiral derivatives of cyclopentadienyl ligands have shown significant potential in asymmetric catalysis. These ligands offer a comparative analysis of available ligand families, their complexation chemistry, and their application in catalytic enantioselective reactions (Newton, Kossler, & Cramer, 2016).
4. Development of Hybrid Scorpionate/Cyclopentadienyl Ligands
Innovative methods have been developed for preparing hybrid scorpionate/cyclopentadienyllithium compounds. These compounds represent a new class of tridentate ligands, useful for introducing the ligand into transition metal complexes (Otero et al., 2004).
5. Studies on Chemical Kinetics of Oxidation
The cyclopentadiene/cyclopentadienyl system is crucial in the oxidation chemistry of aromatic fuel components. Research has explored the chemical kinetics of cyclopentadiene oxidation, particularly relevant to combustion applications. This includes studies on the oxidation reactions of the cyclopentadienyl radical with various oxidizers (Robinson & Lindstedt, 2011).
将来の方向性
While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.
作用機序
Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .
Target of Action
This compound primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .
Mode of Action
The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.
Result of Action
The result of this compound’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .
特性
IUPAC Name |
lithium;cyclopenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOHRTAOCDVTQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1C=CC=[C-]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555241 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16733-97-4 | |
| Record name | Lithium cyclopenta-1,3-dien-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



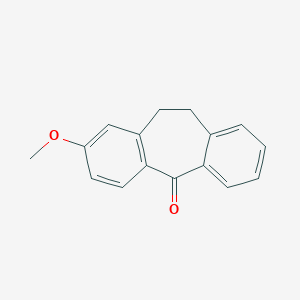

![[1]Pyrindin-4-ol, 1-methyloctahydro-](/img/structure/B99444.png)
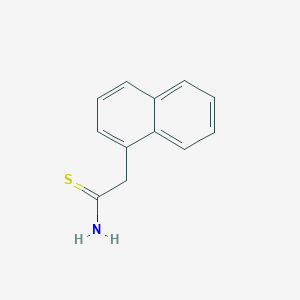
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
